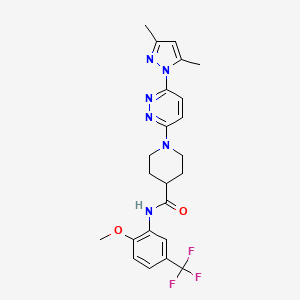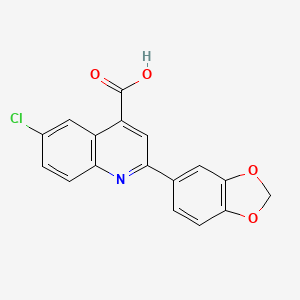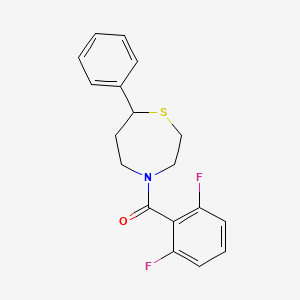
(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. It is a member of the thiazepane family of compounds, which are known to have various biological activities.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Several studies have focused on the synthesis and characterization of compounds related to "(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone". For instance, the development of new difluoro aromatic ketone monomers for preparing poly(arylene ether sulfone)s demonstrates the versatility of such compounds in material science, particularly for applications requiring high hydroxide conductivity and alkaline stability (Shi et al., 2017). Additionally, the synthesis of novel compounds through aza-Piancatelli rearrangement/Michael reaction and their structural elucidation using nOe studies and X-ray crystallography highlight their potential in creating new chemical entities with diverse applications (Reddy et al., 2012).
Photophysical and Catalytic Applications
Compounds with the difluorophenyl and phenylthiazepan motifs have been investigated for their photophysical properties and potential as fluorescent materials. For example, the preparation and characterization of high fluorescence intensity poly(aryl ether ketone)s containing tetraphenylethylene moieties reveal their application in creating materials with strong fluorescence intensity, useful for sensing and imaging applications (Li et al., 2016). Furthermore, the synthesis and biological evaluation of various derivatives indicate their potential as antimicrobial agents, demonstrating the broad applicability of these compounds in medicinal chemistry and material science (Chaudhari, 2012).
Propriétés
IUPAC Name |
(2,6-difluorophenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NOS/c19-14-7-4-8-15(20)17(14)18(22)21-10-9-16(23-12-11-21)13-5-2-1-3-6-13/h1-8,16H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMSHZNRSJWZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

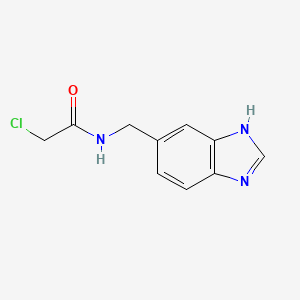

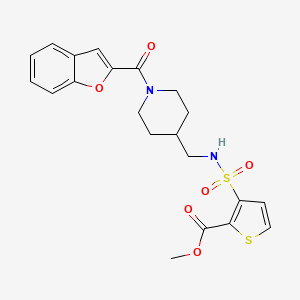
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3007537.png)
![Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B3007539.png)
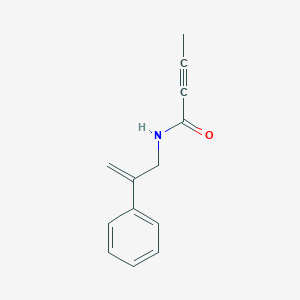
![Methoxy[1-(3-nitrophenyl)ethylidene]amine](/img/structure/B3007543.png)
![5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3007544.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3007547.png)
![1-[2-(2-Bromoethoxy)phenyl]ethan-1-one](/img/structure/B3007549.png)

